REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH:10]1[C:19]2[CH:18]=[C:17]([C:20]([O:22]C)=[O:21])[CH:16]=[CH:15][C:14]=2[CH2:13][CH2:12][CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[OH-].[Na+].C(NCC1(C(O)=O)C=CC2CCCCC=2C1)(OC(C)(C)C)=O>C(O)C.O>[C:1]([NH:8][CH2:9][CH:10]1[C:19]2[CH:18]=[C:17]([C:20]([OH:22])=[O:21])[CH:16]=[CH:15][C:14]=2[CH2:13][CH2:12][CH2:11]1)([O:3][C:4]([CH3:6])([CH3:5])[CH3:7])=[O:2] |f:1.2|
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Name
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N-(BOC)-2-aminomethyl-5,6,7,8-tetrahydro-2-naphthoic acid
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Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)NCC1(CC=2CCCCC2C=C1)C(=O)O
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Name
|
methyl N-(BOC)-8-aminomethyl-5,6,7,8-tetrahydro-2-naphthoate
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC1CCCC=2C=CC(=CC12)C(=O)OC
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Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
All was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a reflux over 4 hours
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Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to half volume
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
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Type
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CUSTOM
|
Details
|
ethyl acetate::1:1 to ethyl acetate to ethyl acetate: methanol::9:1 to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NCC1CCCC=2C=CC(=CC12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |